
Boc-Phe(4-Guad-Pmc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Phe(4-Guad-Pmc)-OH is a chemical compound that is widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that is found in many proteins. Boc-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and other organic compounds, and it has a wide range of applications in biochemistry, pharmacology, and other fields. In
Wirkmechanismus
Boc-Phe(4-Guad-Pmc)-OH works by blocking the action of enzymes that break down peptides in the body. This allows peptides to accumulate in the body, which can have a variety of effects. Boc-Phe(4-Guad-Pmc)-OH can also bind to specific receptors in the body, which can trigger a variety of physiological responses.
Biochemical and Physiological Effects
Boc-Phe(4-Guad-Pmc)-OH has a variety of biochemical and physiological effects. It can stimulate the immune system, reduce inflammation, and promote wound healing. Boc-Phe(4-Guad-Pmc)-OH can also increase the production of certain hormones, such as growth hormone and insulin-like growth factor 1 (IGF-1). These hormones can have a variety of effects on the body, including promoting muscle growth and reducing the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-Phe(4-Guad-Pmc)-OH in lab experiments is its high purity. This allows researchers to obtain accurate and reproducible results. Boc-Phe(4-Guad-Pmc)-OH is also relatively stable, which makes it easy to store and transport. However, one of the main limitations of using Boc-Phe(4-Guad-Pmc)-OH is its high cost. This can limit its use in some experiments, particularly those that require large quantities of the compound.
Zukünftige Richtungen
There are many future directions for research on Boc-Phe(4-Guad-Pmc)-OH. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Boc-Phe(4-Guad-Pmc)-OH, particularly in the field of drug discovery. Researchers are also studying the mechanism of action of Boc-Phe(4-Guad-Pmc)-OH in more detail, which could lead to the development of new drugs that target specific receptors in the body. Overall, Boc-Phe(4-Guad-Pmc)-OH has a bright future in scientific research, and it is likely to play an increasingly important role in the development of new drugs and therapies.
Conclusion
Boc-Phe(4-Guad-Pmc)-OH is a chemical compound that has a wide range of applications in scientific research. It is used in the synthesis of peptides and other organic compounds, and it has a wide range of applications in biochemistry, pharmacology, and other fields. Boc-Phe(4-Guad-Pmc)-OH has many advantages, including its high purity and relative stability. However, it also has some limitations, such as its high cost. Despite these limitations, Boc-Phe(4-Guad-Pmc)-OH has a bright future in scientific research, and it is likely to play an increasingly important role in the development of new drugs and therapies.
Synthesemethoden
The synthesis of Boc-Phe(4-Guad-Pmc)-OH involves several steps. The first step is the protection of the amino group of phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step involves the protection of the carboxyl group with a 4-guanidinomethylphenylacetyl (Guad) group. The third step is the deprotection of the Boc group, which exposes the amino group for further reactions. The final step involves the deprotection of the Guad group, which exposes the carboxyl group for further reactions. The synthesis of Boc-Phe(4-Guad-Pmc)-OH is a complex process that requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
Boc-Phe(4-Guad-Pmc)-OH has a wide range of applications in scientific research. It is used in the synthesis of peptides and other organic compounds, and it has a wide range of applications in biochemistry, pharmacology, and other fields. Boc-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides that have antimicrobial, anticancer, and antiviral properties. It is also used in the synthesis of peptides that can be used as diagnostic tools for various diseases.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDTVFZJTYADC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe(4-Guad-Pmc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
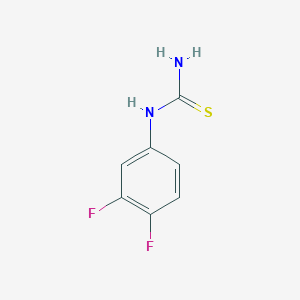
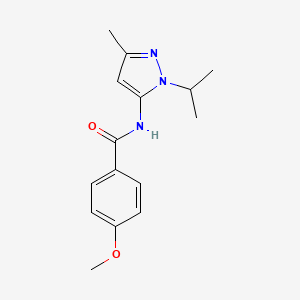
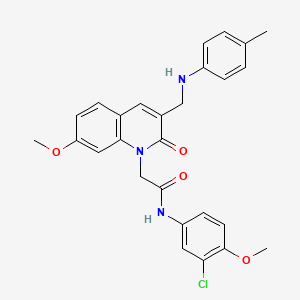
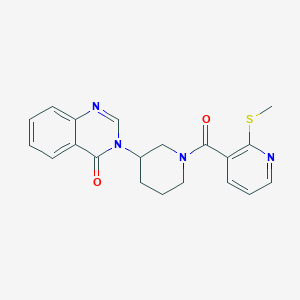
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
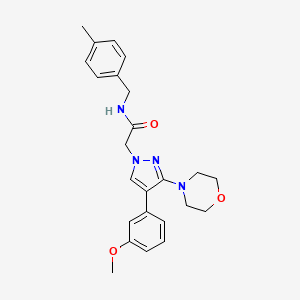
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

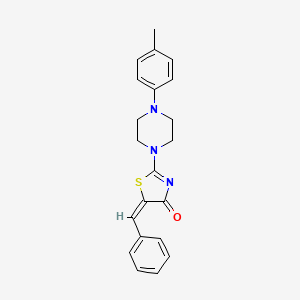
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577115.png)
![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)
